molecular formula C6H3Br2ClO3S B6353623 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride CAS No. 4247-67-0

3,5-Dibromo-4-hydroxybenzenesulfonyl chloride

Cat. No. B6353623
CAS RN: 4247-67-0
M. Wt: 350.41 g/mol
InChI Key: UDUSGRGVFPKPHD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzenesulfonyl chloride (3,5-DBHBSC) is a widely used reagent in organic synthesis. It is a versatile and highly reactive brominating agent that can be used in a variety of laboratory and industrial applications. It is also known as 3,5-dibromo-4-hydroxybenzenesulfonyl chloride, 3,5-DBHBSC, and DBHBSC.

Scientific Research Applications

Reaction Mechanisms and Intermediates

  • The reaction between 3,5-dibromo-4-hydroxybenzenesulfonyl chloride and weak bases was investigated, revealing the formation of a "quinoid sulfene" intermediate, suggesting that the colorless precipitate formed is an oligomer with a specific structure (Ōae & Kiritani, 1965).

Synthesis and Chemical Reactions

  • 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride is used in various chemical syntheses. For example, chlorohydroxybenzenesulfonyl derivatives, including 3,5-dibromo-4-hydroxybenzenesulfonyl chloride, have been condensed with nucleophilic reagents. These compounds have potential as herbicides, and their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics are of interest (Cremlyn & Cronje, 1979).

Bioconjugation and Solid Phase Attachment

  • This compound has also been used in bioconjugation, where its reactive nature aids in the covalent attachment of biologicals to solid supports. This property is particularly useful in therapeutic applications and bioselective separations (Chang et al., 1992).

Conformational Studies

  • Conformational studies of cyclic tetramers obtained through reactions of 3,5-disubstituted 4-hydroxybenzenesulfonyl chlorides indicate that these compounds retain conformational flexibility, which is influenced by the nature of the ring substituents (Cevasco et al., 2002).

Reactivity with Trivalent Phosphorus Esters

  • The reactivity of sterically hindered 4-hydroxybenzenesulfenyl chloride, a related compound, with trivalent phosphorus esters has been studied, providing insights into the chemistry of such compounds (Pastor et al., 1987).

Development of Drug Candidates

  • 3,5-Dibromo-4-hydroxybenzenesulfonyl chloride has been used in the synthesis of new multi-functional derivatives for potential drug discovery, particularly in the treatment of type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018).

Photodegradation Studies

  • The effects of iron(III) and manganese(II) ions on the aquatic photodegradation rate of bromoxynil, a derivative of 3,5-dibromo-4-hydroxybenzenesulfonyl, have been examined, providing insights into environmental interactions (Kochany, 1992).

properties

IUPAC Name

3,5-dibromo-4-hydroxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUSGRGVFPKPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655216
Record name 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-hydroxybenzenesulfonyl chloride

CAS RN

4247-67-0
Record name 3,5-Dibromo-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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